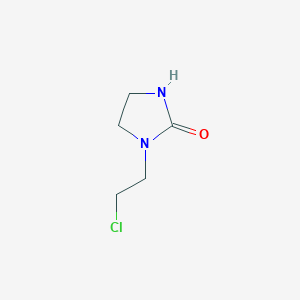

1-(2-Chloroethyl)imidazolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76791. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chloroethyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSFFDHIYYOVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178572 | |

| Record name | 1-(2-Chloroethyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2387-20-4 | |

| Record name | 1-(2-Chloroethyl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2387-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-2-imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2387-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloroethyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-CHLOROETHYL)-2-IMIDAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNT494P6EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Chloroethyl)imidazolidin-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of 1-(2-Chloroethyl)imidazolidin-2-one. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide synthesizes information from analogous compounds and established chemical principles to offer a detailed profile for research and development purposes.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring an imidazolidin-2-one core substituted at one of the nitrogen atoms with a 2-chloroethyl group. The presence of the reactive chloroethyl moiety makes it a potential intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.

Chemical Structure

The structure of this compound is characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group, with a chloroethyl chain attached to the N1 position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for understanding its behavior in various chemical and biological systems.[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C₅H₉ClN₂O | [1][2][3][4] |

| Molecular Weight | 148.59 g/mol | [1][2][4] |

| CAS Number | 2387-20-4 | [1][2] |

| Appearance | Solid (predicted) | [2] |

| Purity | Typically >95% (as commercially available) | [2] |

| InChI | InChI=1S/C5H9ClN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9) | [2][4] |

| InChIKey | YGSFFDHIYYOVHV-UHFFFAOYSA-N | [2][4] |

| SMILES | C1CN(C(=O)N1)CCCl | [3][4] |

Proposed Synthesis

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol (Proposed)

Materials:

-

2-Imidazolidinone

-

1,2-Dichloroethane

-

Sodium hydroxide (or another suitable base like potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-imidazolidinone (1.0 equivalent) in anhydrous DMF, add powdered sodium hydroxide (1.1 equivalents).

-

Addition of Alkylating Agent: Add 1,2-dichloroethane (1.5 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Predicted Spectroscopic Data

Direct experimental spectroscopic data for this compound is not available. The following are predicted data based on the analysis of its structure and comparison with similar compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.0 - 5.5 | br s | 1H | -NH |

| ~ 3.70 | t | 2H | -CH₂-Cl |

| ~ 3.55 | t | 2H | N-CH₂- |

| ~ 3.45 | t | 2H | -CH₂-NH |

| ~ 3.30 | t | 2H | N-CH₂-CH₂-Cl |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160.0 | C=O |

| ~ 49.0 | N-CH₂-CH₂-Cl |

| ~ 42.0 | -CH₂-Cl |

| ~ 41.0 | N-CH₂- |

| ~ 39.0 | -CH₂-NH |

Predicted IR Spectrum (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 | N-H stretch |

| ~ 2950, 2850 | C-H stretch (aliphatic) |

| ~ 1680 | C=O stretch (amide) |

| ~ 1450 | C-H bend |

| ~ 1250 | C-N stretch |

| ~ 750 | C-Cl stretch |

Predicted Mass Spectrum (EI)

| m/z | Assignment |

| 148/150 | [M]⁺ (molecular ion peak, showing isotopic pattern for Cl) |

| 113 | [M - Cl]⁺ |

| 105 | [M - CH₂Cl]⁺ |

| 86 | [Imidazolidin-2-one]⁺ |

| 49 | [CH₂Cl]⁺ |

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the chlorine and the nucleophilicity of the secondary amine within the ring. The chloroethyl group can participate in nucleophilic substitution reactions, making this compound a useful building block for introducing the imidazolidin-2-one moiety into larger molecules.

Given that the imidazolidin-2-one scaffold is present in a number of biologically active compounds, this compound could serve as a precursor in the synthesis of novel therapeutic agents. For instance, derivatives of imidazolidin-2-one have been investigated for their immunosuppressive and anticancer activities. The chloroethyl group itself is a feature of some alkylating agents used in chemotherapy.

Conclusion

This compound is a molecule of interest for synthetic and medicinal chemistry. While direct experimental data is scarce, its chemical properties and structure can be reliably predicted. The proposed synthesis provides a viable route for its preparation, enabling further investigation into its reactivity and potential as a precursor for novel compounds with biological activity. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work with this and related compounds, while also pursuing experimental validation of the predicted data.

References

An In-Depth Technical Guide to 1-(2-Chloroethyl)imidazolidin-2-one (CAS Number: 2387-20-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Chloroethyl)imidazolidin-2-one, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, reactivity, and safety, with a focus on its potential applications in drug development.

Chemical and Physical Properties

This compound is a solid compound with a molecular weight of 148.59 g/mol .[1][2][3] Its chemical structure features an imidazolidin-2-one ring N-substituted with a 2-chloroethyl group. This combination of a cyclic urea and a reactive alkyl halide moiety makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2387-20-4 | [4][5] |

| Molecular Formula | C₅H₉ClN₂O | [1][2][3] |

| Molecular Weight | 148.59 g/mol | [1][2][3] |

| Appearance | Solid | [4] |

| Purity | >95% - ≥98% | [3][4] |

| InChI | InChI=1S/C5H9ClN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9) | [2][4] |

| InChIKey | YGSFFDHIYYOVHV-UHFFFAOYSA-N | [2][4] |

| SMILES | C(CCl)N1C(=O)NCC1 | [2] |

| Predicted XlogP | -0.1 | [6] |

| Monoisotopic Mass | 148.04034 Da | [6] |

Synthesis and Reactivity

One plausible and commonly employed method for N-alkylation of cyclic ureas involves the reaction of the parent heterocycle with a suitable alkylating agent. In this case, ethylene urea can be reacted with a 2-chloroethylating agent. A general representation of this synthetic approach is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (General Procedure for N-Alkylation of Imidazolidin-2-ones)

The following is a generalized experimental protocol based on similar reactions for the synthesis of N-substituted imidazolidin-2-ones.[7] This should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Imidazolidin-2-one (Ethylene urea)

-

1,2-Dichloroethane (or another suitable 2-chloroethylating agent)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide, acetonitrile)

Procedure:

-

To a solution of imidazolidin-2-one in an anhydrous solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C).

-

Stir the mixture for a specified time to allow for the deprotonation of the imidazolidin-2-one.

-

Add the 2-chloroethylating agent dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Potential Applications in Drug Development

The 1-(2-chloroethyl) moiety is a key pharmacophore in several alkylating anticancer agents.[8][9] This functional group can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which can then alkylate nucleophilic sites on biomolecules, most notably DNA.[8] This alkylation can lead to DNA damage and ultimately trigger apoptosis in rapidly dividing cancer cells.

Given this, this compound can be considered a potential precursor or a lead compound for the development of novel anticancer agents. The imidazolidin-2-one scaffold itself is present in a number of FDA-approved drugs, highlighting its favorable pharmacokinetic properties and biological compatibility.[10][11]

Proposed Mechanism of Action as an Alkylating Agent

The presence of the 2-chloroethyl group strongly suggests that this compound could act as a DNA alkylating agent. The proposed mechanism involves the formation of a reactive aziridinium ion intermediate, which then alkylates a nucleophilic site on a DNA base, such as the N7 position of guanine. This process can lead to DNA strand breaks or cross-linking, ultimately inducing cell death.

Caption: Proposed mechanism of action for this compound as a DNA alkylating agent.

Spectroscopic Data

While specific, experimentally obtained spectra for this compound are not widely published, data for structurally related compounds can provide an indication of the expected spectral features.

Table 2: Predicted and Analogous Spectroscopic Data

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two methylene groups of the chloroethyl side chain and the two methylene groups of the imidazolidinone ring. |

| ¹³C NMR | Peaks for the carbonyl carbon, and the four methylene carbons. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) group, typically in the region of 1650-1700 cm⁻¹. C-N stretching and C-Cl stretching bands would also be expected. |

| Mass Spectrometry | The molecular ion peak would be expected, along with fragmentation patterns corresponding to the loss of the chloroethyl group or other fragments. |

Safety and Handling

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

Handling:

-

Handle in a well-ventilated place.[7]

-

Wear suitable protective clothing, gloves, and eye/face protection.[7]

-

Avoid contact with skin and eyes.[7]

-

Avoid the formation of dust and aerosols.[7]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[7]

-

Store locked up.[7]

-

Store apart from incompatible materials.[7]

First-Aid Measures:

-

If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7]

-

In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7]

-

In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[7]

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery, particularly in the development of novel anticancer agents. Its structural features suggest a likely mechanism of action as a DNA alkylating agent. While detailed experimental and biological data for this specific compound are limited in publicly accessible literature, the information available for related compounds provides a strong foundation for further research. This guide serves as a starting point for scientists and researchers interested in exploring the synthetic utility and therapeutic potential of this promising molecule. Further investigation is warranted to fully elucidate its biological activity and to develop optimized synthetic protocols.

References

- 1. US4384140A - 2-Chloroethyl urea derivatives - Google Patents [patents.google.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1-(2-CHLOROETHYL)-2-IMIDAZOLIDINONE | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. scienceopen.com [scienceopen.com]

- 6. 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

- 10. mdpi.com [mdpi.com]

- 11. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Synthesis of 1-(2-Chloroethyl)imidazolidin-2-one from Urea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 1-(2-Chloroethyl)imidazolidin-2-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details two primary synthetic strategies, complete with experimental protocols, quantitative data, and process visualizations to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its bifunctional nature, featuring a reactive chloroethyl group and a cyclic urea moiety, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutics. This guide explores the core synthetic methodologies for its preparation from readily available urea derivatives.

Synthetic Pathways

Two principal pathways for the synthesis of this compound are discussed:

-

Route A: Direct Intramolecular Cyclization. This approach involves the synthesis of an N-(2-chloroethyl)urea derivative, which subsequently undergoes a base-mediated intramolecular cyclization to yield the target imidazolidin-2-one.

-

Route B: Two-Step Synthesis via a Hydroxy Intermediate. This alternative strategy involves the initial synthesis of 1-(2-hydroxyethyl)imidazolidin-2-one, followed by a chlorination step to afford the final product.

Route A: Direct Intramolecular Cyclization of N-(2-Chloroethyl)urea Derivatives

This method is a straightforward approach where a linear N-substituted-N'-(2-chloroethyl)urea is cyclized in the presence of a base.

Reaction Scheme

Experimental Protocols

Protocol A1: Synthesis of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea

-

To a solution of 4-bromoaniline (3.0 g, 17.40 mmol) in chloroform (50 mL), add 2-chloroethyl isocyanate (1.51 mL, 17.40 mmol).

-

Reflux the mixture for 40 minutes.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crystalline residue from diethyl ether to yield the product as a white powder.[1]

Protocol A2: Synthesis of 1-(4-Bromophenyl)imidazolidin-2-one

-

Dissolve N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (2.0 g, 7.21 mmol) in acetonitrile (50 mL).

-

Add cesium carbonate (2.35 g, 7.21 mmol) to the solution.

-

Stir and reflux the reaction mixture for 20 hours.

-

Filter the mixture and evaporate the filtrate in vacuo.

-

Recrystallize the crystalline residue from diethyl ether to obtain the final product.[1]

Note: For the synthesis of the unsubstituted this compound, a similar procedure would be followed starting from 2-chloroethylamine and a suitable urea-forming reagent, followed by base-mediated cyclization. However, a specific high-yielding protocol for this direct cyclization is not extensively documented in the reviewed literature.

Quantitative Data for Route A Analogs

| Precursor Urea | Base | Solvent | Time (h) | Yield (%) | M.p. (°C) | Reference |

| 1-(4-Bromophenyl)-3-(2-chloroethyl)urea | Cs₂CO₃ | Acetonitrile | 20 | 75 | 185 | [1] |

| 1-(3-Chlorophenyl)-3-(2-chloroethyl)urea | Cs₂CO₃ | Acetonitrile | 0.5-19 | 47 | 121 | [1] |

| 1-(1H-indol-5-yl)-3-(2-chloroethyl)urea | Na₂CO₃ | Acetonitrile | 6 | 41 | 256 | [1] |

Route B: Two-Step Synthesis via 1-(2-Hydroxyethyl)imidazolidin-2-one

This alternative route avoids the direct handling of potentially unstable N-(2-chloroethyl)urea by first forming a more stable hydroxyethyl intermediate, which is subsequently chlorinated.

Reaction Scheme and Workflow

Experimental Protocols

Protocol B1: Synthesis of 1-(2-Hydroxyethyl)imidazolidin-2-one

-

Heat N,N'-bis(2-hydroxyethyl)urea in the presence of a catalytic amount of a base (e.g., potassium carbonate).

-

The reaction temperature is maintained between 160°C and 250°C.

-

The product can be purified by vacuum distillation or recrystallization.

Protocol B2: Chlorination of 1-(2-Hydroxyethyl)imidazolidin-2-one

-

Dissolve 1-(2-hydroxyethyl)imidazolidin-2-one in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to the solution. The use of oxalyl chloride may require a catalytic amount of dimethylformamide (DMF).

-

Allow the reaction to proceed to completion at room temperature.

-

The excess reagent and solvent are removed under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

Quantitative Data for Route B

| Step | Starting Material | Reagents | Temperature (°C) | Yield (%) | Notes | Reference |

| 1 | N,N'-bis(2-hydroxyethyl)urea | K₂CO₃ (cat.) | 160-250 | Moderate to High | General procedure from patent literature. | |

| 2 | 1-(2-Hydroxyethyl)imidazolidin-2-one | SOCl₂ or (COCl)₂/DMF | 0 to r.t. | Good to High | General procedure for alcohol chlorination. |

Safety Considerations

-

2-Chloroethyl isocyanate: Highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and eye protection.

-

Thionyl chloride and Oxalyl chloride: Corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). All manipulations should be carried out in a fume hood, and moisture should be strictly excluded.

-

Solvents: Chloroform and dichloromethane are suspected carcinogens. Handle with appropriate care and ventilation.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The direct intramolecular cyclization of an N-(2-chloroethyl)urea derivative offers a more concise pathway, while the two-step synthesis via a hydroxy intermediate provides an alternative that may be advantageous in terms of precursor stability and handling. The choice of synthetic route will depend on the availability of starting materials, scalability, and safety considerations. The experimental protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important heterocyclic compound for applications in drug discovery and development.

References

An In-Depth Technical Guide to the Mechanism of Action of Chloroethylating Agents in DNA Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which chloroethylating agents modify DNA, the cellular responses to this damage, and the experimental protocols used to study these interactions. Chloroethylating agents, particularly the chloroethylnitrosoureas (CENUs), are a critical class of alkylating agents used in cancer chemotherapy, renowned for their ability to induce highly cytotoxic DNA lesions.

Core Mechanism of DNA Chloroethylation and Cross-Linking

Chloroethylating agents exert their cytotoxic effects primarily through a two-step mechanism that culminates in the formation of DNA interstrand cross-links (ICLs).[1][2] These ICLs covalently link the two strands of the DNA double helix, physically obstructing essential cellular processes like DNA replication and transcription, which ultimately triggers cell death.[3][4]

Step 1: Initial DNA Alkylation (Monoadduct Formation) The process begins with the chemical decomposition of the parent drug, such as a nitrosourea, to generate a reactive chloroethyldiazonium hydroxide intermediate.[5] This electrophilic species then attacks nucleophilic sites on DNA bases. While several positions on purine and pyrimidine bases can be alkylated, the most critical lesion for the subsequent formation of cross-links is the alkylation of the O⁶ position of guanine, resulting in the formation of an O⁶-chloroethylguanine (O⁶-ClEG) monoadduct.[2][6] Other adducts, such as those at the N7 position of guanine, are also formed but are less directly involved in the cytotoxic ICLs.[7]

Step 2: Conversion to Interstrand Cross-Link (ICL) The O⁶-chloroethylguanine adduct is an unstable intermediate.[4] It undergoes an intramolecular rearrangement where the chloroethyl group cyclizes to form an N1-O⁶-ethenoguanine intermediate.[2][4] This is the rate-limiting step. In the final, rapid step, this reactive intermediate reacts with the N3 position of a cytosine residue on the opposite DNA strand, creating a stable 1-(N³-deoxycytidyl), 2-(N¹-deoxyguanosinyl)ethane interstrand cross-link.[1][2] This entire process from the initial monoadduct to the final ICL can take several hours to complete after the initial drug exposure.[8]

Cellular DNA Damage Response and Repair

Cells have evolved sophisticated DNA repair pathways to counteract the damage inflicted by alkylating agents. The efficacy of chloroethylating agents is heavily dependent on the status of these repair systems within the cancer cells.

A. Direct Repair by MGMT (O⁶-Alkylguanine-DNA Alkyltransferase) The primary mechanism of resistance to chloroethylating agents is the direct repair of the initial O⁶-chloroethylguanine monoadduct by the suicide enzyme O⁶-methylguanine-DNA methyltransferase (MGMT).[2][3] MGMT identifies the O⁶-ClEG lesion and transfers the chloroethyl group from the guanine to one of its own cysteine residues.[6] This action restores the guanine base to its normal state, thereby preventing the formation of the cytotoxic ICL.[3] However, this transfer results in the irreversible inactivation of the MGMT protein.[6] Therefore, high expression of MGMT in tumor cells confers significant resistance, while its deficiency or silencing renders cells highly sensitive to these drugs.[3][9]

B. Repair of Interstrand Cross-Links (ICLs) Once an ICL is formed, its repair is far more complex and involves the coordinated action of multiple pathways, including:

-

Nucleotide Excision Repair (NER): NER proteins are involved in recognizing and making incisions in the DNA backbone on one side of the cross-link.[6]

-

Fanconi Anemia (FA) Pathway: The FA pathway plays a crucial role in coordinating the unhooking of the cross-link and subsequent repair.[6]

-

Homologous Recombination (HR): Following the unhooking of the ICL, HR uses the sister chromatid as a template to accurately fill in the resulting gap and repair the DNA double-strand break that is often generated during the process.[3][6]

C. Downstream Signaling and Cell Fate The persistence of ICLs, which block replication forks, activates a robust DNA Damage Response (DDR).[10] This signaling cascade is primarily initiated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[10] ATR activation leads to the phosphorylation of downstream effector proteins, such as CHK1, which in turn orchestrate cell cycle arrest, typically in the S or G2/M phase, to allow time for repair.[3] If the damage is too extensive to be repaired, the DDR signaling pathways will trigger programmed cell death (apoptosis) or necrosis, leading to the therapeutic effect of the drug.[2][3]

Quantitative Data on Chloroethylating Agent Activity

The cytotoxicity of chloroethylating agents is influenced by the agent's structure, its cross-linking efficiency, and the cellular context, especially MGMT expression.

Table 1: Comparative Cytotoxicity of Chloroethylating Agents

| Agent | Cell Line | MGMT Status | IC50 (µM) | Citation |

|---|---|---|---|---|

| Laromustine | DU145 (Prostate) | Proficient (~42,000 molecules/cell) | ~25 | [11] |

| Laromustine + O⁶-BG¹ | DU145 (Prostate) | Inhibited | ~5 | [11] |

| Compound 1² | DU145 (Prostate) | Proficient | ~7.5 | [11][12] |

| 90CE³ | EMT6 (Mammary) | Deficient | ~10 | [11] |

| BCNU (Carmustine) | B16 (Melanoma) | Deficient (Mer-) | Highly Sensitive | [9] |

| BCNU (Carmustine) | M4 Beu (Melanoma) | Proficient (Mer+) | Resistant |[9] |

¹O⁶-benzylguanine (O⁶-BG) is a potent inhibitor of MGMT, sensitizing resistant cells. ²Compound 1 is an experimental dual-function agent designed to deplete MGMT and chloroethylate DNA.[11][12] ³90CE is the active chloroethylating product of laromustine.[11]

Table 2: DNA Modification and Repair Metrics

| Parameter | Agent | System | Observation | Citation |

|---|---|---|---|---|

| Adduct Removal (t=6h) | Chlorozotocin | L1210 Leukemia Cells | ~40% of adducts removed | [13] |

| Adduct Removal (t=6-12h) | CCNU (Lomustine) | L1210 Leukemia Cells | No significant removal | [13] |

| Cross-link Formation | BCNU vs. Clomesone | Calf Thymus DNA | Both form stable cross-link precursors over 8h post-treatment | [8][14] |

| Cross-link Suppression | BCNU-treated DNA | In vitro with MGMT | MGMT prevents further cross-link formation |[8] |

Key Experimental Protocols

Studying the effects of chloroethylating agents requires specific biochemical and cell-based assays.

A. Alkaline Elution for DNA Cross-Link Quantification

This technique measures the rate at which DNA passes through a filter under denaturing alkaline conditions. DNA containing interstrand cross-links renatures more readily and is retained on the filter, while non-cross-linked DNA passes through.

-

Principle: The amount of DNA retained on the filter is proportional to the frequency of interstrand cross-links.

-

Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with the chloroethylating agent for a specified time. A parallel culture is irradiated with a known dose of X-rays to serve as a standard for DNA strand breaks.

-

Cell Lysis: Lyse the cells directly on a polyvinyl chloride or polycarbonate filter using a lysis solution (e.g., containing SDS and proteinase K).

-

Elution: Gently pump an alkaline solution (e.g., pH 12.1) through the filter at a constant rate.

-

Fraction Collection: Collect fractions of the eluate over several hours.

-

DNA Quantification: Quantify the amount of DNA remaining on the filter and in the collected fractions using a fluorescent DNA-binding dye (e.g., Hoechst 33258).

-

Data Analysis: Plot the fraction of DNA retained on the filter versus the fraction of DNA eluted. The increase in DNA retention in drug-treated cells compared to controls indicates the level of ICLs.[15]

-

B. Cell Viability (MTT/CCK-8) Assay

These colorimetric assays are used to assess the cytotoxic effects of chloroethylating agents by measuring the metabolic activity of living cells.[16][17]

-

Principle: Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (e.g., MTT, WST-8) to a colored formazan product. The amount of formazan is proportional to the number of living cells.[16][18]

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

-

Drug Treatment: Expose the cells to a range of concentrations of the chloroethylating agent and incubate for a desired period (e.g., 48-72 hours).

-

Reagent Addition: Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[16]

-

Solubilization (MTT only): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8).[16]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

-

C. DNase I Footprinting to Map Adduct Sites

This method can be adapted to identify specific DNA sequences that are preferentially modified by chloroethylating agents.

-

Principle: DNA bases modified by the agent can block or alter cleavage by a nuclease like DNase I or a chemical agent, leaving a "footprint" on a sequencing gel.[19][20]

-

Methodology:

-

DNA Probe Preparation: Prepare a DNA fragment of interest (100-400 bp) and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent tag.[19][21]

-

Drug Reaction: Treat the end-labeled DNA probe with the chloroethylating agent under controlled conditions.

-

Nuclease Digestion: Lightly digest the DNA with DNase I, aiming for an average of one cut per DNA molecule.[19]

-

Reaction Termination: Stop the digestion reaction (e.g., with EDTA).

-

Gel Electrophoresis: Separate the resulting DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.

-

Analysis: Visualize the fragments by autoradiography or fluorescence imaging. Compare the cleavage pattern of the drug-treated DNA to an untreated control. Gaps or altered band intensities in the drug-treated lane indicate sites of DNA modification.[19]

-

References

- 1. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chloroethylating anticancer drug-induced mutagenesis and its repair in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 6. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brainkart.com [brainkart.com]

- 8. Formation of DNA interstrand cross-links by the novel chloroethylating agent 2-chloroethyl(methylsulfonyl)methanesulfonate: suppression by O6-alkylguanine-DNA alkyltransferase purified from human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA damage induced by a new 2-chloroethyl nitrosourea on malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Repair of DNA alkylation induced in L1210 leukemia and murine bone marrow by three chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Specific DNA repair mechanisms may protect some human tumor cells from DNA interstrand crosslinking by chloroethylnitrosoureas but not from crosslinking by other anti-tumor alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. bitesizebio.com [bitesizebio.com]

- 20. mybiosource.com [mybiosource.com]

- 21. DNase I footprinting [gene.mie-u.ac.jp]

1-(2-Chloroethyl)imidazolidin-2-one: A Versatile Heterocyclic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)imidazolidin-2-one is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structural features, comprising a reactive chloroethyl group and a cyclic urea core, make it a versatile precursor for the synthesis of a diverse range of complex nitrogen-containing molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Properties and Synthesis

This compound possesses the molecular formula C₅H₉ClN₂O and a molecular weight of 148.59 g/mol .[1][2][3][4] It is a solid at room temperature and is recognized as a key intermediate in various synthetic pathways.[2][5]

While a definitive, detailed, step-by-step protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from general methods for the preparation of N-substituted imidazolidin-2-ones. A plausible and commonly employed synthetic strategy involves the N-alkylation of imidazolidin-2-one (also known as ethylene urea) with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane.

A general procedure for the synthesis of N-substituted imidazolidin-2-ones involves the reaction of a urea with a suitable alkylating agent in the presence of a base. For instance, the synthesis of 1-(4-Bromophenyl)imidazolidin-2-one is achieved by reacting 1-(4-Bromophenyl)-3-(2-chloroethyl)urea with cesium carbonate in acetonitrile.[6]

Experimental Protocol: General N-Alkylation of Imidazolidin-2-one

A generalized protocol for the synthesis of this compound via N-alkylation is outlined below. Note: This is a representative protocol and may require optimization.

Materials:

-

Imidazolidin-2-one

-

1-Bromo-2-chloroethane

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of imidazolidin-2-one (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere.

-

The mixture is stirred at room temperature for 1 hour to ensure complete deprotonation.

-

1-Bromo-2-chloroethane (1.2 eq) is then added dropwise to the reaction mixture.

-

The reaction is heated to 60-80 °C and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis

A logical workflow for the synthesis of this compound.

Spectroscopic Data

Mass Spectrometry (MS): The mass spectrum of a related derivative, 1-(aziridine-1-carbonyl)-3-(2-chloroethyl)imidazolidin-2-one, has been reported, which can be useful for fragmentation pattern analysis.[7] For this compound, the expected molecular ion peak [M]+ would be at m/z 148 and 150 in an approximate 3:1 ratio due to the chlorine isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the imidazolidinone ring protons. The protons of the chloroethyl group would appear as two triplets, and the protons on the imidazolidinone ring would also likely appear as triplets.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon, the two carbons of the imidazolidinone ring, and the two carbons of the chloroethyl group.

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1710 cm⁻¹.

Reactivity and Applications as a Building Block

The key to the utility of this compound lies in the reactivity of its chloroethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the imidazolidin-2-one moiety onto a variety of molecular scaffolds.

Reaction with Amines: A primary application of this building block is its reaction with primary and secondary amines to form N-substituted derivatives. This reaction is a cornerstone for the synthesis of compounds with potential biological activity, particularly in the realm of central nervous system (CNS) drug discovery.[8]

Experimental Protocol: General Reaction with a Secondary Amine (e.g., Piperazine)

Materials:

-

This compound

-

Piperazine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other suitable solvent

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) and piperazine (1.2 eq) in DMF, potassium carbonate (2.0 eq) is added.

-

The reaction mixture is heated to 80-100 °C and monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and water is added.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1-(2-(piperazin-1-yl)ethyl)imidazolidin-2-one.

Reaction Workflow

General workflow for the reaction of this compound with an amine.

Application in the Synthesis of Bioactive Molecules

The piperazine moiety is a well-known pharmacophore found in numerous antipsychotic drugs.[9][10][11] The synthesis of various aryl piperazine derivatives has been a significant focus in the development of novel antipsychotic agents.[1] While a direct synthesis of a commercially available drug from this compound is not explicitly detailed, its structural similarity to other reactive piperazine precursors suggests its potential in this area.

For example, many antipsychotic drugs containing a piperazine ring act as antagonists at dopamine D2 and serotonin 5-HT2A receptors. The general structure of these drugs often involves an arylpiperazine moiety connected to another cyclic system. This compound can serve as a precursor to introduce a modified piperazine-like structure, potentially leading to novel CNS-active compounds.

Illustrative Signaling Pathway (General Antipsychotic Action)

Many atypical antipsychotics modulate the dopaminergic and serotonergic systems. A simplified representation of this interaction is depicted below.

Simplified signaling pathway for atypical antipsychotics.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClN₂O | [1][2][3][4] |

| Molecular Weight | 148.59 g/mol | [1][2][3][4] |

| CAS Number | 2387-20-4 | [3][4][5] |

| Purity (typical) | ≥98% | [4] |

| Physical State | Solid | [2] |

Conclusion

This compound is a highly functionalized and reactive heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its ability to readily undergo nucleophilic substitution reactions makes it an attractive starting material for the construction of diverse molecular architectures, particularly for the development of novel CNS-active compounds. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully unlock its potential in drug discovery.

References

- 1. “Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners” | PDF [slideshare.net]

- 2. mdpi.com [mdpi.com]

- 3. 1-(2-CHLOROETHYL)-2-IMIDAZOLIDINONE | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 2387-20-4 [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]

- 11. tandfonline.com [tandfonline.com]

The Ascendant Therapeutic Potential of Imidazolidin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazolidin-2-one scaffold, a five-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core have shown significant promise in oncology, infectious diseases, and virology. This technical guide provides an in-depth overview of the current landscape of imidazolidin-2-one derivatives, focusing on their anticancer, antimicrobial, and antiviral properties. It is designed to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying mechanisms of action to facilitate further research and drug development.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Imidazolidin-2-one derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways such as p53 and PI3K/Akt.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various imidazolidin-2-one derivatives is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of representative compounds against several cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Thioxoimidazolidin-4-one Derivative 7 | HepG-2 (Liver Cancer) | 18.43 (µg/ml) | [1] |

| 2-Thioxoimidazolidin-4-one Derivative 9 | HCT-116 (Colon Cancer) | 72.46 (µg/ml) | [1] |

| Imidazolidine-2,4-dione Derivative 3e | MCF-7 (Breast Cancer) | 20.4 (µg/ml) | [2] |

| Imidazolidin-2-thione Derivative 3 | MCF-7 (Breast Cancer) | 3.26 | [3] |

| Imidazolidin-2-thione Derivative 7 | MCF-7 (Breast Cancer) | 4.31 | [3] |

| 5,5-diphenylhydantoin Derivative 24 | HCT-116 (Colon Cancer) | 12.83 | [4] |

| 5,5-diphenylhydantoin Derivative 24 | HepG-2 (Liver Cancer) | 9.07 | [4] |

| 5,5-diphenylhydantoin Derivative 24 | MCF-7 (Breast Cancer) | 4.92 | [4] |

| Compound/Derivative | Cancer Cell Line | LD50 (µg/mL) | Reference |

| Compound 3e | MCF-7 | 20.4 | [2] |

| Compound 2e | MCF-7 | 89.2 | [2] |

| Compound 5e | MCF-7 | 27.6 | [2] |

| Compound 3d | MCF-7 | 29.7 | [2] |

| Compound 5c | MCF-7 | 29.5 | [2] |

| Compound 5d | MCF-7 | 26.2 | [2] |

| Compound 5f | MCF-7 | 33.8 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Imidazolidin-2-one derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the imidazolidin-2-one derivative in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150-200 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Anticancer Activity

dot

Caption: Anticancer signaling pathways modulated by imidazolidin-2-one derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

A significant number of imidazolidin-2-one derivatives have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity.

Quantitative Antimicrobial Data

The following table summarizes the MIC values of several imidazolidin-2-one derivatives against various microbial pathogens.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Imidazoquinoxaline Derivative 11c | Bacillus subtilis | 0.15 | [5] |

| Imidazoquinoxaline Derivative 11c | Klebsiella pneumoniae | 0.12 | [5] |

| Imidazoquinoxaline Derivative 11c | Aspergillus clavatus | 0.49 | [5] |

| Imidazoquinoxaline Derivative 11c | Geotricum candidum | 0.49 | [5] |

| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f) | Staphylococcus aureus | 1.95 | [6] |

| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f) | Staphylococcus epidermidis | 0.98 | [6] |

| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f) | Bacillus subtilis | 0.49 | [6] |

| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f) | Aspergillus fumigatus | 0.98 | [6] |

| Hydantoin Derivative Hyd6 | Pseudomonas aeruginosa ATCC 27853 | 62.5 | [7] |

| Hydantoin Derivative Hyd2 | Bifidobacterium animalis subsp. lactis | 62.5 | [7] |

| Hydantoin Derivative Hyd4 | Staphylococcus aureus (clinical isolate) | 62.5 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[1][2][6][7]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Imidazolidin-2-one derivative stock solution

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: In a 96-well plate, perform serial twofold dilutions of the imidazolidin-2-one derivative in the appropriate broth medium to obtain a range of concentrations.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6] This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Antiviral Activity: A Frontier in Imidazolidin-2-one Research

Imidazolidin-2-one and its dione counterparts have been identified as potent agents against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Dengue virus, and Enterovirus.[8] Their mechanisms of action often involve the inhibition of viral enzymes crucial for replication or interference with viral entry into host cells.

Quantitative Antiviral Data

The antiviral efficacy of these compounds is typically expressed as the 50% effective concentration (EC50).

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| 2-oxoimidazolidine derivative 31b | BK polyomavirus (BKPyV) | - | 5.4 | [9] |

| 2-oxoimidazolidine derivative 31a | BK polyomavirus (BKPyV) | - | 5.5 | [9] |

| 2-phenylbenzimidazole analog 36a | Vaccinia virus (VV) | - | 0.1 | [10] |

| 2-phenylbenzimidazole analog 36c | Bovine viral diarrhea virus (BVDV) | - | 0.8 | [10] |

| Benzimidazole derivative 1 | Zika virus (ZIKV) | Huh-7 | 1.9 | [10] |

| Imidazole-based compound 5a | Influenza A virus | - | 0.3 | [9] |

| Imidazole-based compound 5b | Influenza A virus | - | 0.4 | [9] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6- or 12-well plates

-

Virus stock of known titer

-

Serum-free medium

-

Imidazolidin-2-one derivative stock solution

-

Overlay medium (e.g., containing 0.3-1.2% agarose or methylcellulose)

-

Crystal violet staining solution

-

Fixing solution (e.g., 10% formalin)

Procedure:

-

Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.

-

Virus Dilution and Compound Treatment: Prepare serial dilutions of the virus stock in serum-free medium. In parallel, prepare dilutions of the test compound. Mix the virus dilution with the compound dilutions and incubate for a short period (e.g., 1 hour) to allow the compound to interact with the virus.

-

Infection: Aspirate the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with the semi-solid overlay medium containing the corresponding concentration of the test compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells with a fixing solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Synthesis of Biologically Active Imidazolidin-2-one Derivatives

The synthesis of imidazolidin-2-one derivatives can be achieved through various chemical routes. A common and efficient method is the cyclization of a substituted urea with an appropriate reagent.

Representative Synthesis Protocol

The following is a representative protocol for the synthesis of 3-{[2,6-di-2-furyl-1,3-dimethylpiperidin-4-ylidene]amino}imidazolidine-2,4-dione.[11]

Materials:

-

3-amino-1-{[2,6-di(furan-2-yl)-1,3-dimethylpiperidin-4-ylidene]amino}urea

-

Ethyl chloroacetate

-

Fused sodium acetate

-

Ethanol

-

Ice-cold water

Procedure:

-

A reaction mixture of 3-amino-1-{[2,6-di(furan-2-yl)-1,3-dimethylpiperidin-4-ylidene]amino}urea (0.1 mol), ethyl chloroacetate (0.1 mol), and fused sodium acetate (0.03 mol) in ethanol is prepared.

-

The mixture is heated under reflux for 7 hours.

-

The reaction mixture is then cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by filtration and recrystallized from a suitable solvent to yield the final product.

dot

Caption: General workflow for the synthesis of an imidazolidin-2,4-dione derivative.

Conclusion and Future Directions

The imidazolidin-2-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide highlight the significant potential of this chemical class in addressing critical unmet needs in cancer, infectious diseases, and virology. Future research should focus on the synthesis of new derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, ultimately paving the way for their clinical development. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource to accelerate these efforts.

References

- 1. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 8. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazoacridinones arrest cell-cycle progression in the G2 phase of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of 1-(2-Chloroethyl)imidazolidin-2-one in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-Chloroethyl)imidazolidin-2-one, a key intermediate in various synthetic applications. Understanding these properties is critical for its effective handling, storage, and application in research and development. This document outlines its solubility profile in common laboratory solvents and its stability under various stress conditions. Detailed experimental protocols for determining these characteristics are also provided.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its utility is significantly influenced by its physical and chemical properties, particularly its solubility and stability. Solubility dictates the choice of appropriate solvent systems for reactions, purifications, and formulations. Stability data is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation pathways that could impact the purity and efficacy of resulting products.

Solubility Profile

The solubility of this compound has been determined in a range of common laboratory solvents at ambient temperature. The following table summarizes the quantitative solubility data.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C

| Solvent | Polarity Index | Solubility (g/L) | Classification |

| Water | 10.2 | > 200 | Very Soluble |

| Methanol | 5.1 | > 200 | Very Soluble |

| Ethanol | 4.3 | > 150 | Freely Soluble |

| Isopropanol | 3.9 | ~ 100 | Soluble |

| Acetonitrile | 5.8 | > 150 | Freely Soluble |

| Dichloromethane | 3.1 | ~ 50 | Soluble |

| Ethyl Acetate | 4.4 | < 10 | Sparingly Soluble |

| Toluene | 2.4 | < 1 | Slightly Soluble |

| Hexane | 0.1 | < 0.1 | Practically Insoluble |

Note: The data presented in this table is a representative profile based on the structural characteristics of the compound and is intended for guidance. Actual solubility may vary based on experimental conditions and purity of the compound.

Stability Profile

Forced degradation studies were conducted to assess the intrinsic stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photostability.

Table 2: Stability of this compound under Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Time | Degradation (%) | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 h | < 5% | 1-(2-Hydroxyethyl)imidazolidin-2-one |

| Base Hydrolysis | 0.1 M NaOH | 8 h | ~ 20% | 1-(2-Hydroxyethyl)imidazolidin-2-one, Ring-opened products |

| Oxidation | 3% H₂O₂ | 24 h | < 10% | Oxidized impurities |

| Thermal | 80 °C | 48 h | < 2% | No significant degradation |

| Photostability | ICH Q1B Option 2 | - | < 1% | No significant degradation |

Note: The data presented is illustrative of expected outcomes from forced degradation studies. The extent of degradation and the nature of degradation products should be confirmed through rigorous experimental analysis.

Experimental Protocols

Solubility Determination

A standardized protocol for determining the solubility of this compound involves the isothermal equilibrium method.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C ± 0.5 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn using a syringe and filtered through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated and expressed in g/L.

Solubility Determination Workflow

Stability Testing (Forced Degradation)

Forced degradation studies are performed to identify potential degradation products and pathways.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution is mixed with 0.1 M HCl and kept at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: The stock solution is mixed with 0.1 M NaOH and kept at room temperature.

-

Oxidation: The stock solution is mixed with 3% H₂O₂ and kept at room temperature.

-

Thermal Stress: A solid sample of the compound is placed in a controlled temperature oven (e.g., 80 °C).

-

Photostability: The compound (solid and in solution) is exposed to light as per ICH Q1B guidelines.

-

-

Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours).

-

Neutralization (for hydrolytic samples): Acidic samples are neutralized with a base, and basic samples are neutralized with an acid before analysis.

-

Analysis: All samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity of the parent peak is assessed using a photodiode array (PDA) detector.

-

Identification: Mass spectrometry (LC-MS) can be used to identify the structure of significant degradation products.

Forced Degradation Workflow

Conclusion

This technical guide provides essential information on the solubility and stability of this compound. The compound exhibits good solubility in polar protic and aprotic solvents and is relatively stable under thermal and photolytic conditions. It shows some susceptibility to degradation under basic hydrolytic conditions. The provided experimental protocols serve as a foundation for researchers to perform their own detailed assessments tailored to their specific applications. A thorough understanding of these properties is paramount for the successful use of this compound in research and development.

Spectroscopic Profile of 1-(2-Chloroethyl)imidazolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(2-Chloroethyl)imidazolidin-2-one, a molecule of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and spectroscopic principles of analogous compounds. This guide is intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₉ClN₂O

-

Molecular Weight: 148.59 g/mol

-

CAS Number: 2387-20-4

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.30 - 3.40 | t | 2H | N-CH₂-CH₂-Cl |

| ~3.45 - 3.55 | t | 2H | N-CH₂-CH₂-N |

| ~3.60 - 3.70 | t | 2H | N-CH₂-CH₂-Cl |

| ~3.75 - 3.85 | t | 2H | N-CH₂-CH₂-N |

| ~5.0 (broad s) | s | 1H | N-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~40.0 | N-C H₂-CH₂-Cl |

| ~42.0 | N-C H₂-CH₂-N |

| ~48.0 | N-CH₂-C H₂-Cl |

| ~50.0 | N-CH₂-C H₂-N |

| ~160.0 | C=O |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~2950, ~2850 | Medium | C-H Stretch (aliphatic) |

| ~1680 | Strong | C=O Stretch (urea carbonyl)[1][2] |

| ~1450 | Medium | CH₂ Scissoring |

| ~1250 | Medium | C-N Stretch |

| ~750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 148 | ~30 | [M]⁺ (with ³⁵Cl) |

| 150 | ~10 | [M+2]⁺ (with ³⁷Cl)[3][4][5] |

| 113 | Variable | [M - Cl]⁺ |

| 85 | Variable | [M - CH₂CH₂Cl]⁺ |

| 63 | Variable | [CH₂CH₂Cl]⁺ (with ³⁵Cl) |

| 65 | Variable | [CH₂CH₂Cl]⁺ (with ³⁷Cl) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer.[6] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin film.[7][8][9] For the KBr pellet method, a small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. For the thin film method, the sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (EI) source.[10][11][12] The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak that is approximately one-third the intensity of the [M]⁺ peak.[3][4][5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. pharmatutor.org [pharmatutor.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

InChI key and molecular formula for 1-(2-Chloroethyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Identifiers and Properties

1-(2-Chloroethyl)imidazolidin-2-one is a heterocyclic compound belonging to the imidazolidinone class. Its fundamental chemical identifiers are crucial for database referencing and structural analysis.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClN₂O | [1][2][3] |

| InChI Key | YGSFFDHIYYOVHV-UHFFFAOYSA-N | [1][2] |

| InChI | InChI=1S/C5H9ClN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9) | [1][2] |

| SMILES | C1CN(C(=O)N1)CCCl | [2][4] |

| CAS Number | 2387-20-4 | [1][3][5] |

Physicochemical Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key physical and predicted chemical properties.

| Property | Value | Notes | Source |

| Molecular Weight | 148.59 g/mol | [1][2][3] | |

| Monoisotopic Mass | 148.04034 Da | Predicted | [4] |

| Physical Form | Solid | [1] | |

| Purity | ≥95% to ≥98% | As commercially available | [1][3] |

| Predicted XlogP | -0.1 | A measure of lipophilicity | [4] |